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molecular formula C13H16O3 B018495 6-(4-Methylphenyl)-6-oxohexanoic acid CAS No. 100847-96-9

6-(4-Methylphenyl)-6-oxohexanoic acid

Cat. No. B018495
M. Wt: 220.26 g/mol
InChI Key: YCOBHSWQEIQSDB-UHFFFAOYSA-N
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Patent
US05504244

Procedure details

Then, 1N sodium hydroxide (30 ml) is added to a solution of methyl 5-(4-methylbenzoyl)pentanoic acid (3.5 g) in methanol (100 ml) and the mixture heated under reflux for 5 hours. The methanol is removed in vacuo and water added to the residue. The resulting mixture is filtered and the filtrate acidified with 3N hydrochloric acid. The precipitate is collected by filtration and washed with water to provide 5-(4-methylbenzoyl)pentanoic acid (1.1 g) as colorless crystals, m.p. 147°-148° C. The structure is confirmed by NMR and 1R spectroscopy.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
methyl 5-(4-methylbenzoyl)pentanoic acid
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[CH:4]([CH2:8][CH2:9][CH2:10][C:11](=[O:19])[C:12]1[CH:17]=[CH:16][C:15]([CH3:18])=[CH:14][CH:13]=1)[C:5]([OH:7])=[O:6]>CO>[CH3:18][C:15]1[CH:16]=[CH:17][C:12]([C:11]([CH2:10][CH2:9][CH2:8][CH2:4][C:5]([OH:7])=[O:6])=[O:19])=[CH:13][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl 5-(4-methylbenzoyl)pentanoic acid
Quantity
3.5 g
Type
reactant
Smiles
CC(C(=O)O)CCCC(C1=CC=C(C=C1)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The methanol is removed in vacuo and water
ADDITION
Type
ADDITION
Details
added to the residue
FILTRATION
Type
FILTRATION
Details
The resulting mixture is filtered
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=O)CCCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 33.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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